![molecular formula C8H10N2S B1521586 2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 637015-75-9](/img/structure/B1521586.png)
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
“2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound with the CAS Number: 637015-75-9 . It has a molecular weight of 166.25 . The IUPAC name for this compound is (4-isopropyl-1,3-thiazol-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is 1S/C8H10N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
“2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a liquid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to show analgesic (pain-relieving) activity . This makes them potential candidates for the development of new pain relief medications.
Anti-Inflammatory Activity
Thiazole compounds have shown anti-inflammatory properties . They could be used in the development of drugs to treat conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . They could be used in the development of new antibiotics to combat bacterial infections.
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . This makes them potential candidates for the development of antifungal drugs.
Antiviral Activity
Thiazole derivatives have shown antiviral activity . They could be used in the development of new antiviral drugs to treat viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been observed to have antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole compounds have demonstrated neuroprotective properties . This suggests they could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.
Safety and Hazards
properties
IUPAC Name |
2-(4-propan-2-yl-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKJUDCGLAXSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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